3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
Overview
Description
“3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C6H8N4 . It is also known by other names such as USAF EL-35 and 1H-Pyrazole-4-carbonitrile, 3-amino-5-ethyl .
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved through anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . This method has been successfully applied with a number of substrates and resulted in excellent yields of the products .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The structure was studied by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis and mass spectroscopy (MS) .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For instance, the reaction of 5-substituted 3-amino-1H-4-pyrazolecarbonitriles with bidentate electrophiles has been examined .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 136.15 . More detailed physical and chemical properties would require specific experimental data which is not available in the current search results.Mechanism of Action
The mechanism of action for the reactions involving “3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile” has been proposed. In one proposed mechanism, an intermediate was reacted with the acidic part of the catalyst and by the anomeric effect and vinylogous anomeric effect in the intermediate, the product is prepared and one molecule of H2 was released .
Future Directions
Properties
IUPAC Name |
3-amino-5-ethyl-1H-pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-5-4(3-7)6(8)10-9-5/h2H2,1H3,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWXMBLFGLIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213079 | |
Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63680-91-1 | |
Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 3-amino-4-cyano-5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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